N,N'-Bis-tert-butoxycarbonylthiourea

Description

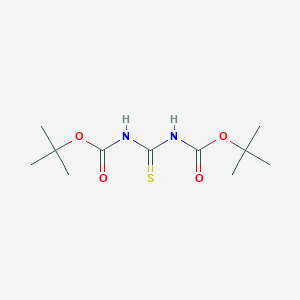

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylcarbamothioyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S/c1-10(2,3)16-8(14)12-7(18)13-9(15)17-11(4,5)6/h1-6H3,(H2,12,13,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOJECDGWHHWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=S)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409351 | |

| Record name | N,N'-Di-Boc-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145013-05-4 | |

| Record name | N,N'-Di-Boc-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N,N'-Bis-tert-butoxycarbonylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N,N'-Bis-tert-butoxycarbonylthiourea, a versatile reagent in organic synthesis, particularly in the preparation of guanidines and other thiocarbonyl compounds. This document provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and a visual representation of the reaction pathway.

Core Synthesis Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from thiourea.

| Parameter | Value | Reference |

| Yield | 90% | [1] |

| Melting Point | 120-122 °C | [1] |

| Alternative Melting Point | 131-135 °C (lit.) | [1][2][3] |

| Molecular Formula | C11H20N2O4S | [1] |

| Molecular Weight | 276.35 g/mol | [1] |

| Appearance | White to off-white solid | [1][2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.57 (s, 18H, CH₃, Boc), 3.93 (br s, 2H, NH) | [1] |

Reaction Pathway

The synthesis proceeds via the di-acylation of thiourea with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a strong base. The reaction pathway is illustrated below.

Caption: Synthesis of this compound from thiourea.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.[1][4][5]

Materials:

-

Thiourea (500 mg, 6.58 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 1184 mg, 29.61 mmol)

-

Di-tert-butyl dicarbonate (3155 mg, 14.47 mmol)

-

Anhydrous tetrahydrofuran (THF, 120 mL)

-

Ethyl acetate (EtOAc)

-

Brine

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

To a stirred solution of thiourea (500 mg, 6.58 mmol) in anhydrous tetrahydrofuran (120 mL) in an ice bath under an argon atmosphere, slowly add sodium hydride (60% in mineral oil, 1184 mg, 29.61 mmol) at 0 °C.[1][4]

-

The reaction mixture is then stirred at room temperature for 30 minutes to facilitate the complete formation of the thiourea anion.[1]

-

The mixture is subsequently cooled back to 0 °C, and di-tert-butyl dicarbonate (3155 mg, 14.47 mmol) is added dropwise.[1][4]

-

The reaction is allowed to stir at room temperature overnight.[1][4]

-

After the reaction is complete, the mixture is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of water (20 mL).[1]

-

The aqueous phase is extracted with ethyl acetate (3 x 50 mL).[1]

-

The combined organic layers are washed sequentially with brine (30 mL) and water (30 mL), and then dried over anhydrous magnesium sulfate.[1]

-

The solvent is removed under reduced pressure.

-

The crude product is purified by grinding with cold hexane to yield N,N'-di-Boc-thiourea as a white crystalline solid.[1]

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its primary application is as a guanylating agent for the synthesis of guanidines, which are prevalent in many pharmaceuticals.[1][6][7] It is also utilized in the preparation of bis-imidazoline diphenyl derivatives that act as α1-adrenoceptor antagonists.[1] Furthermore, this reagent can be employed as a mild thioacylating agent for the preparation of other thiocarbonyl compounds.[8] The use of N,N'-di-Boc-thiourea avoids the need for more toxic reagents like heavy metals, offering a more environmentally benign synthetic route.[6][7]

References

- 1. N,N′-Bis-tert-butoxycarbonylthiourea | 145013-05-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. N,N -Di-Boc-thiourea 97 145013-05-4 [sigmaaldrich.com]

- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 5. tandfonline.com [tandfonline.com]

- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]

An In-depth Technical Guide to N,N'-Di-Boc-thiourea: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of N,N'-Di-Boc-thiourea. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

N,N'-Di-Boc-thiourea, also known as 1,3-Bis(tert-butoxycarbonyl)thiourea, is a versatile and widely used reagent in organic synthesis. Its structure features a central thiourea core protected by two tert-butoxycarbonyl (Boc) groups. This protection tempers the reactivity of the thiourea moiety, making it a stable, easy-to-handle solid that serves as an excellent precursor for various chemical transformations.[1] It plays a significant role in the synthesis of peptides, drugs, and other complex organic molecules, primarily as a guanylating and thioacylating agent.[1]

Chemical Structure and Identification

N,N'-Di-Boc-thiourea is a symmetrical molecule with the two Boc groups attached to the nitrogen atoms of the thiourea backbone.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(tert-butoxy)carbonylcarbamothioyl]carbamate |

| Synonyms | N,N'-Bis-tert-butoxycarbonylthiourea, 1,3-Di-Boc-thiourea, Diboc-thiourea[2] |

| CAS Number | 145013-05-4 |

| Molecular Formula | C₁₁H₂₀N₂O₄S[2] |

| Molecular Weight | 276.35 g/mol [2] |

| SMILES String | CC(C)(C)OC(=O)NC(=S)NC(=O)OC(C)(C)C[2] |

| InChI Key | CSOJECDGWHHWRS-UHFFFAOYSA-N[2] |

Physicochemical Properties

N,N'-Di-Boc-thiourea is a white crystalline solid that is relatively stable under normal laboratory conditions.[1] It is soluble in organic solvents like dichloromethane and dimethylformamide (DMF).[1] While stable at room temperature, it may decompose under high temperatures or in the presence of strong acids or bases.[1]

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White to almost white powder or crystalline solid | [2][1] |

| Melting Point | 131-135 °C (lit.) | [2][1][3] |

| Density | 1.152 g/cm³ | [2] |

| pKa | 5.55 ± 0.70 (Predicted) | [2] |

| Storage | Keep in a dark place, sealed in dry, at room temperature | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of N,N'-Di-Boc-thiourea.

Table 3: Spectroscopic Information

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.57 (s, 18H, CH₃, Boc), 3.93 (br s, 2H, NH)[2] |

Synthesis of N,N'-Di-Boc-thiourea

A general and efficient method for the synthesis of N,N'-Di-Boc-thiourea involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc₂O) in the presence of a strong base like sodium hydride.

-

Reaction Setup: Suspend 60% sodium hydride in mineral oil (1184 mg, 29.61 mmol) in anhydrous tetrahydrofuran (120 mL) in a round-bottom flask under an argon atmosphere and cool to 0 °C.

-

Anion Formation: Slowly add thiourea (500 mg, 6.58 mmol) to the suspension. Stir the reaction mixture at room temperature for 30 minutes to ensure the complete formation of the anion.

-

Boc Protection: Cool the mixture back to 0 °C and add di-tert-butyl dicarbonate (3155 mg, 14.47 mmol) dropwise.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Quenching: Cool the reaction to 0 °C and slowly add water (20 mL) dropwise to quench the reaction.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic phases sequentially with brine (30 mL) and water (30 mL).

-

Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purification: Purify the resulting solid by grinding with cold hexane to yield N,N'-Di-Boc-thiourea as a white crystalline solid (1019 mg, 90% yield).

Chemical Reactivity and Applications

N,N'-Di-Boc-thiourea is a key intermediate in several important synthetic transformations, valued for its controlled reactivity.

One of the primary applications of N,N'-Di-Boc-thiourea is as a guanylating agent for the synthesis of N,N'-di-Boc-protected guanidines.[2][4] This reaction typically involves the activation of the thiourea with a coupling reagent, followed by reaction with a primary or secondary amine. This method is crucial in medicinal chemistry as the guanidinium group is a key pharmacophore in many biologically active compounds.[4][5]

-

Activation: In a round-bottom flask, activate N,N'-Di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF. A 3:1 molar ratio of N,N'-Di-Boc-thiourea to TCT is recommended.

-

Addition of Amine and Base: To the activated mixture, add the desired amine, N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Perform a standard aqueous work-up, followed by purification of the crude product by column chromatography to obtain the desired N,N'-di-Boc-protected guanidine.

N,N'-Di-Boc-thiourea can also function as a mild thioacylating agent for the synthesis of various thiocarbonyl compounds.[6] When activated with trifluoroacetic acid anhydride (TFAA), it can react with a range of nucleophiles, including amines, alcohols, and thiols, to produce thioureas, thiocarbamates, and dithiocarbamates, respectively.[6][7] This method is advantageous as it avoids the harsh conditions and toxic reagents often associated with traditional thioacylating agents.[6]

Beyond these primary roles, N,N'-Di-Boc-thiourea is utilized in the preparation of specific bioactive molecules. For instance, it is a reagent in the synthesis of bis-imidazoline diphenyl derivatives which have been investigated as α1-adrenoceptor antagonists.[2]

Safety Information

N,N'-Di-Boc-thiourea may cause irritation to the skin, eyes, and respiratory tract.[1] It is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a mask.[1] Avoid inhalation of dust and direct contact with the skin.[1] Store the compound away from oxidants and sources of ignition.[1]

Conclusion

N,N'-Di-Boc-thiourea is a stable, versatile, and indispensable reagent in modern organic synthesis. Its utility as a precursor for the controlled introduction of guanidine and thiocarbonyl functionalities makes it a valuable tool for medicinal chemists and drug development professionals. The methodologies outlined in this guide provide a foundation for its effective application in the synthesis of complex and biologically relevant molecules.

References

- 1. chembk.com [chembk.com]

- 2. N,N′-Bis-tert-butoxycarbonylthiourea | 145013-05-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]

- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]

Spectroscopic and Synthetic Profile of N,N'-Bis-tert-butoxycarbonylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties (NMR and IR) and a detailed synthetic protocol for N,N'-Bis-tert-butoxycarbonylthiourea. This reagent is a valuable intermediate in organic synthesis, particularly in the preparation of guanidines and other thiocarbonyl compounds.[1][2] A comprehensive understanding of its characterization data is crucial for its effective use in research and development.

Chemical Structure and Properties

This compound, also known as 1,3-Di-Boc-thiourea, is a white to off-white crystalline solid.[3] Its structure features a central thiourea moiety protected by two tert-butoxycarbonyl (Boc) groups.

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.93 | br s | 2H | N-H |

| 1.57 | s | 18H | -C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: Estimated ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~177-179 | C=S | Based on similar thiourea derivatives, the thiocarbonyl carbon is expected in this downfield region.[4] |

| ~150-153 | C=O | The carbonyl carbons of the Boc protecting groups are expected in this range. |

| ~80-83 | -C (CH₃)₃ | The quaternary carbons of the tert-butyl groups. |

| ~28 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl groups. |

Note: The ¹³C NMR data is estimated based on typical chemical shift values for the functional groups present.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3200-3400 | N-H | Stretching |

| ~2980 | C-H (sp³) | Stretching |

| ~1700-1730 | C=O | Stretching |

| ~1500-1550 | N-H | Bending |

| ~1250 and ~1150 | C-O | Stretching |

| ~1050-1200 | C=S | Stretching |

Note: The IR absorption data is based on characteristic vibrational frequencies for the functional groups present in the molecule.[5][6]

Experimental Protocols

Synthesis of this compound

The following is a general method for the synthesis of this compound.[1]

Materials:

-

Thiourea

-

Sodium hydride (60% dispersion in mineral oil)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

-

Water

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

A suspension of sodium hydride in anhydrous THF is prepared at 0 °C under an inert atmosphere (e.g., argon).

-

Thiourea, dissolved in anhydrous THF, is slowly added to the sodium hydride suspension.

-

The reaction mixture is stirred at room temperature for approximately 30 minutes to ensure the complete formation of the thiourea anion.

-

The mixture is cooled back to 0 °C, and di-tert-butyl dicarbonate is added dropwise.

-

The reaction is allowed to stir at room temperature overnight.

-

After the reaction is complete, it is cooled to 0 °C and quenched by the slow, dropwise addition of water.

-

The aqueous phase is extracted multiple times with ethyl acetate.

-

The combined organic phases are washed sequentially with brine and water, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by grinding with cold hexane to yield N,N'-di-Boc-thiourea as a white crystalline solid.[1]

Figure 2: Synthetic workflow for this compound.

Spectroscopic Analysis

NMR Spectroscopy: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) (approximately 0.5-0.7 mL). The solution is transferred to an NMR tube, and the spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed neat using an attenuated total reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

References

- 1. N,N′-Bis-tert-butoxycarbonylthiourea | 145013-05-4 [chemicalbook.com]

- 2. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]

- 3. chembk.com [chembk.com]

- 4. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. iosrjournals.org [iosrjournals.org]

An In-Depth Technical Guide to N,N'-Di-Boc-thiourea (CAS 145013-05-4): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and key applications of N,N'-Di-Boc-thiourea (CAS number 145013-05-4). Particular focus is given to its role in the synthesis of pharmacologically active compounds, including detailed experimental protocols and the signaling pathways of its derivatives.

Core Compound Properties

N,N'-Di-Boc-thiourea, also known as 1,3-Bis(tert-butoxycarbonyl)thiourea, is a versatile reagent in organic synthesis.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 145013-05-4 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₄S | [1][3][4] |

| Molecular Weight | 276.35 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline solid or powder | [2][5] |

| Melting Point | 131-135 °C | [1][2] |

| Density | 1.152 g/cm³ | [1][6] |

| SMILES | CC(C)(C)OC(=O)NC(=S)NC(=O)OC(C)(C)C | [1][3] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane. | [2] |

| Stability | Relatively stable at room temperature, but may decompose at high temperatures or under strong acidic or alkaline conditions. | [2] |

Suppliers

N,N'-Di-Boc-thiourea is commercially available from a variety of chemical suppliers. Purity levels typically range from 97% to ≥98.0% (HPLC).[4][7] Some of the major suppliers include:

-

Accela ChemBio Co.,Ltd.[8]

-

Ambeed[9]

-

Benchchem[10]

-

BLD Pharm[11]

-

Biosynth[3]

-

Career Henan Chemical Co.[8]

-

ChemicalBook[8]

-

China Langchem Inc.[8]

-

Fisher Scientific[12]

-

Hunan Hui Bai Shi Biotechnology Co., Ltd.[8]

-

Shanghai Hanhong Scientific Co.,Ltd.[8]

-

TCI Chemicals[2]

Synthetic Applications and Experimental Protocols

The primary application of N,N'-Di-Boc-thiourea is as a precursor for the synthesis of N,N'-di-Boc-protected guanidines, which are important intermediates in the development of various therapeutic agents.[5] This transformation is typically achieved through the activation of the thiourea moiety followed by reaction with a primary or secondary amine.

General Experimental Protocol for the Synthesis of N,N'-Di-Boc-Protected Guanidines

This protocol outlines a common method for the guanylation of amines using N,N'-Di-Boc-thiourea, with cyanuric chloride (TCT) as the activating agent. This method is advantageous as it avoids the use of toxic heavy metals.[5]

Materials:

-

N,N'-Di-Boc-thiourea

-

Cyanuric chloride (TCT)

-

Primary or secondary amine

-

N-methylmorpholine (NMM)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

-

Water

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

Activation of N,N'-Di-Boc-thiourea: In a round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-thiourea in anhydrous THF. Cool the solution to 0 °C. Add cyanuric chloride (TCT) portion-wise to the solution while maintaining the temperature at 0 °C. A molar ratio of 3:1 (N,N'-Di-Boc-thiourea:TCT) is often optimal.[5]

-

Guanylation Reaction: To the activated mixture, add the desired primary or secondary amine, followed by N-methylmorpholine (NMM) and a catalytic amount of DMAP.[5]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove any solid byproducts.

-

Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with brine and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N,N'-di-Boc-protected guanidine.

Synthesis of Bis-imidazoline Diphenyl Derivatives as α1-Adrenoceptor Antagonists

N,N'-Di-Boc-thiourea is a key reagent in the synthesis of bis-imidazoline diphenyl derivatives, which have been identified as potent α1-adrenoceptor antagonists.[1] The synthesis involves the initial formation of a Boc-protected guanidine, followed by cyclization to the imidazoline ring.

General Procedure:

-

Boc-Protected Guanidine Formation: A suitable diamine is reacted with N,N'-Di-Boc-thiourea in the presence of an activating agent such as mercury(II) chloride and a base like triethylamine in a solvent such as DMF at 0°C to room temperature. This yields the corresponding Boc-protected guanidine precursor.[4]

-

Cyclization to Bis-imidazoline: The Boc-protected guanidine is then subjected to cyclization conditions to form the imidazoline rings. This can be achieved through various methods, often involving deprotection of the Boc groups under acidic conditions followed by an intramolecular cyclization, or by using specific cyclizing reagents. The precise conditions for this step can vary depending on the specific substrate.[8]

-

Deprotection: The final step typically involves the removal of any remaining protecting groups to yield the target bis-imidazoline diphenyl derivative.

Signaling Pathway of α1-Adrenoceptor Antagonists

The bis-imidazoline diphenyl derivatives synthesized from N,N'-Di-Boc-thiourea act as antagonists at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (epinephrine and norepinephrine), initiate a signaling cascade that leads to smooth muscle contraction. By blocking these receptors, the synthesized antagonists can induce smooth muscle relaxation, a mechanism that is therapeutically useful in conditions such as hypertension and benign prostatic hyperplasia.

The α1-adrenoceptor is coupled to a Gq heterotrimeric G-protein. The signaling pathway is as follows:

Caption: The α1-adrenoceptor signaling pathway.

Pathway Description:

-

Receptor Activation: The signaling cascade is initiated when an agonist, such as norepinephrine, binds to the α1-adrenergic receptor.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

-

Phospholipase C Activation: The activated Gαq subunit then binds to and activates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C Activation: DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺ concentration, activates protein kinase C (PKC).

-

Cellular Response: The elevated intracellular Ca²⁺ levels and the activation of PKC lead to a cascade of downstream events that ultimately result in the contraction of smooth muscle cells.

α1-adrenoceptor antagonists, such as the bis-imidazoline diphenyl derivatives synthesized using N,N'-Di-Boc-thiourea, competitively bind to the α1-adrenergic receptor, preventing the binding of endogenous agonists and thereby inhibiting this signaling pathway and promoting smooth muscle relaxation.

Conclusion

N,N'-Di-Boc-thiourea is a valuable and versatile reagent in organic synthesis, particularly for the preparation of guanidine-containing compounds with significant pharmacological activity. Its use in the synthesis of α1-adrenoceptor antagonists highlights its importance in drug discovery and development. The experimental protocols and an understanding of the associated signaling pathways provided in this guide offer a solid foundation for researchers and scientists working in this field.

References

- 1. New aromatic iminoimidazolidine derivatives as alpha1-adrenoceptor antagonists: a novel synthetic approach and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct synthesis of guanidines using di(imidazole-1-yl)methanimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand design and synthesis of new imidazo[5,1-b]quinazoline derivatives as alpha1-adrenoceptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 12. Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N,N'-Di-Boc-thiourea as a Guanylating Agent

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group is a critical structural motif in a vast array of biologically active molecules, including pharmaceuticals and natural products. Its unique basicity and ability to form strong hydrogen bonds are pivotal for molecular recognition and biological function. N,N'-Di-Boc-thiourea has emerged as a versatile and widely used reagent for the introduction of this important functional group. This technical guide provides a comprehensive overview of the mechanism of action of N,N'-Di-Boc-thiourea as a guanylating agent, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanism: The Carbodiimide Pathway

N,N'-Di-Boc-thiourea itself is not a direct guanylating agent. It requires activation to transform the thiocarbonyl group into a more electrophilic species susceptible to nucleophilic attack by an amine. The central theme of its mechanism of action is the in situ generation of a highly reactive N,N'-di-Boc-carbodiimide intermediate. This transformation is typically achieved through the use of a desulfurization or activating agent.

The general mechanism can be summarized in two key steps:

-

Activation of Thiourea: The sulfur atom of N,N'-Di-Boc-thiourea is activated by a thiophilic reagent. This activation facilitates the elimination of a sulfur-containing byproduct.

-

Formation of Carbodiimide and Nucleophilic Attack: The activated thiourea collapses to form the electrophilic N,N'-di-Boc-carbodiimide. This intermediate is then readily attacked by a primary or secondary amine to yield the desired N,N',N''-trisubstituted guanidine, with the Boc groups serving as protecting groups for the guanidino moiety.

Several activating agents have been successfully employed, each with its own advantages and limitations. This guide will focus on some of the most common and effective methods.

Activation Methods and Reaction Scope

The choice of activating agent is crucial and influences the reaction conditions, scope, and overall efficiency.

Cyanuric Chloride (TCT) Activation

A significant advancement in the use of N,N'-Di-Boc-thiourea was the introduction of cyanuric chloride (TCT) as a mild, inexpensive, and environmentally benign activating agent, offering a safer alternative to heavy-metal reagents like mercuric chloride (HgCl₂).[1][2][3][4] The reaction proceeds smoothly in the presence of a base, such as N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] Tetrahydrofuran (THF) has been identified as the optimal solvent for this transformation, with other solvents like DMF and CH₂Cl₂ resulting in lower yields.[1]

This method is applicable to a wide range of amines, including aliphatic, aromatic, and cyclic secondary amines, consistently providing high yields.[1] However, sterically hindered amines may exhibit lower reactivity.[1]

Iodine-Catalyzed Guanylation

An alternative activation method involves the use of molecular iodine as a catalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).[5][6] This protocol is particularly effective for the guanylation of primary amines, including electronically and sterically deactivated anilines.[5][6] A key advantage of this method is that the oxidation of the HI byproduct by TBHP obviates the need for an additional base to prevent the protonation of the amine substrate.[5][6]

Other Activating Agents

Historically, mercuric chloride (HgCl₂) was a common activating agent, but its toxicity and the generation of heavy-metal waste have led to its replacement by greener alternatives.[2][3][7] Other reagents that have been used to activate N,N'-Di-Boc-thiourea include Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) and N-iodosuccinimide (NIS).[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the guanylation of various amines using N,N'-Di-Boc-thiourea with different activation methods.

Table 1: Guanylation of Amines using N,N'-Di-Boc-thiourea and TCT [1][8]

| Amine Substrate | Solvent | Base | Time | Yield (%) |

| Benzylamine | THF | NMM | 2 h | 95 |

| Dibenzylamine | THF | NMM | 24 h | - |

| Pyrrolidine | THF | NMM | - | High |

| Piperidine | THF | NMM | - | High |

| Morpholine | THF | NMM | - | High |

| Aniline | THF | NMM | - | Moderate |

Table 2: Iodine-Catalyzed Guanylation of Primary Amines [5][6]

| Amine Substrate | Yield (%) |

| Various primary anilines | 40-99 |

| Other primary amines | 40-99 |

Experimental Protocols

General Procedure for Guanylation using N,N'-Di-Boc-thiourea and TCT

This protocol is adapted from the procedure described by Porcheddu, et al.[1][9][10]

-

Activation: In a round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-thiourea (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add cyanuric chloride (TCT) (0.33 equivalents) to the solution and stir the mixture at room temperature for 1 hour.

-

Amine Addition: In a separate flask, prepare a solution of the amine (1.2 equivalents), N-methylmorpholine (NMM) (2.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous THF.

-

Reaction: Add the amine solution to the activated thiourea mixture. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.

General Procedure for Iodine-Catalyzed Guanylation

This protocol is based on the work of Rong, et al.[5][6]

-

Reaction Setup: To a solution of the primary amine (1.0 equivalent) and N,N'-Di-Boc-thiourea (1.2 equivalents) in a suitable solvent, add iodine (I₂) (0.2 equivalents) and tert-butyl hydroperoxide (TBHP) (2.0 equivalents).

-

Reaction: Stir the mixture at the appropriate temperature and monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, perform a standard aqueous work-up followed by purification by column chromatography to isolate the N,N'-di-Boc-protected guanidine.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the guanylation reaction using N,N'-Di-Boc-thiourea.

Caption: Proposed mechanism for N,N'-Di-Boc-thiourea guanylation.

Caption: General experimental workflow for guanylation.

References

- 1. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Guanidine synthesis by guanylation [organic-chemistry.org]

- 4. [논문]A Mild and Inexpensive Procedurefor the Synthesis of N,N′-Di-Boc-Protected Guanidines [scienceon.kisti.re.kr]

- 5. Iodine-catalyzed guanylation of amines with N,N′-di-Boc-thiourea - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Iodine-catalyzed guanylation of amines with N,N'-di-Boc-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of N,N'-Di-Boc-thiourea in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N'-Di-Boc-thiourea, a key reagent in organic synthesis, particularly in the preparation of guanidines and other thiocarbonyl compounds. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining solubility.

Introduction to N,N'-Di-Boc-thiourea

N,N'-Di-Boc-thiourea, also known as N,N'-bis(tert-butoxycarbonyl)thiourea, is a white crystalline solid.[1] It serves as a versatile reagent in organic chemistry, valued for its role as a thioacylating agent and a precursor in the synthesis of complex molecules.[1] Understanding its solubility is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of N,N'-Di-Boc-thiourea in Common Organic Solvents

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [1] |

| Tetrahydrofuran (THF) | Reported as a suitable reaction solvent | |

| Ethyl Acetate | Used in extraction processes, suggesting at least moderate solubility | |

| Hexane | Used for grinding/purification, suggesting low solubility |

This information suggests that N,N'-Di-Boc-thiourea is soluble in polar aprotic solvents like DMF and chlorinated solvents like dichloromethane. Its utility in reactions carried out in THF also points to good solubility in this ether-based solvent. Conversely, its precipitation from solutions using hexane indicates its poor solubility in nonpolar aliphatic hydrocarbons.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, researchers can employ standard laboratory methods to determine the solubility of N,N'-Di-Boc-thiourea in solvents of interest. The following is a generalized protocol.

3.1. Materials and Equipment

-

N,N'-Di-Boc-thiourea (high purity)

-

A range of organic solvents (e.g., acetone, acetonitrile, chloroform, ethanol, methanol, toluene)

-

Analytical balance (±0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters, filter paper)

-

Evaporating dish or watch glass

-

Oven

3.2. Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of N,N'-Di-Boc-thiourea to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

-

Quantification of Dissolved Solute:

-

Transfer the filtered supernatant to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, dry the remaining solid in an oven at a temperature below the melting point of N,N'-Di-Boc-thiourea until a constant weight is achieved.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the evaporating dish from the final weight.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL) = (Mass of dissolved solid in g / Volume of supernatant in mL) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

Factors Influencing Solubility

The solubility of N,N'-Di-Boc-thiourea is influenced by several factors inherent to both the solute and the solvent:

-

Polarity: As a molecule with polar functional groups (C=S, C=O, N-H) and nonpolar tert-butyl groups, its solubility will be highest in solvents with intermediate polarity or those capable of hydrogen bonding.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This relationship should be determined experimentally for each solvent system.

-

Solvent-Solute Interactions: The ability of a solvent to form hydrogen bonds with the N-H protons of the thiourea or interact with its carbonyl and thiocarbonyl groups will enhance solubility.

Conclusion

While quantitative solubility data for N,N'-Di-Boc-thiourea is not extensively documented, qualitative information indicates its solubility in polar aprotic and chlorinated solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols outlined in this guide provide a reliable framework for determination. A systematic study of its solubility in a broader range of common organic solvents would be a valuable contribution to the chemical literature.

References

The Strategic Role of N,N'-Bis-tert-butoxycarbonylthiourea in Drug Discovery: A Technical Guide to Synthesis and Application in the Development of α1-Adrenoceptor Antagonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis-tert-butoxycarbonylthiourea has emerged as a pivotal reagent in modern medicinal chemistry, primarily recognized for its efficacy and versatility in the synthesis of complex guanidine-containing molecules. The strategic application of its tert-butoxycarbonyl (Boc) protecting groups facilitates controlled and selective guanidinylation reactions, a critical step in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a particular focus on its instrumental role in the generation of α1-adrenoceptor antagonists. Detailed experimental protocols for its synthesis and subsequent use in the preparation of bioactive compounds are presented, alongside a summary of relevant quantitative biological data. Furthermore, this whitepaper illustrates the underlying biochemical pathways and experimental workflows, offering a complete resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

The guanidinium group is a key pharmacophore present in a multitude of biologically active molecules. Its ability to exist in a protonated state at physiological pH allows for strong, specific interactions with biological targets such as enzymes and receptors. However, the direct synthesis and manipulation of guanidines can be challenging due to their high basicity and potential for side reactions. The development of protected guanidinylating agents has been a significant advancement in synthetic organic chemistry, enabling the streamlined construction of complex molecules.

Among these reagents, this compound stands out due to its stability, ease of handling, and the straightforward deprotection of the resulting di-Boc-guanidines under acidic conditions. Its application has been particularly impactful in the synthesis of α1-adrenoceptor antagonists, a class of drugs with therapeutic applications in conditions such as benign prostatic hyperplasia (BPH) and hypertension. This guide will delve into the technical aspects of utilizing this compound for the development of such compounds.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid that is relatively stable at room temperature.[1] It is soluble in organic solvents like dimethylformamide (DMF) and dichloromethane.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 145013-05-4 | [2][3] |

| Molecular Formula | C₁₁H₂₀N₂O₄S | [2][3] |

| Molecular Weight | 276.35 g/mol | [2][3] |

| Melting Point | 131-135 °C | [2] |

| Appearance | White crystalline solid | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of thiourea with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

Thiourea

-

Sodium hydride (60% dispersion in mineral oil)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon gas

Procedure:

-

To a stirred solution of thiourea (7.50 mmol) in anhydrous THF (150 mL) under an argon atmosphere at 0 °C, add hexane-washed sodium hydride (33.8 mmol).[4]

-

Remove the 0 °C bath and allow the reaction mixture to stir at room temperature for 10 minutes.[4]

-

Cool the reaction mixture back to 0 °C and add di-tert-butyl dicarbonate (16.5 mmol) neat.[4]

-

After thirty minutes, remove the 0 °C bath and continue stirring at room temperature for an additional two hours. A slurry will form during this time.[4]

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).[4]

-

Pour the reaction mixture into water (250 mL) and extract with ethyl acetate (3 x 70 mL).[4]

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield this compound as an off-white solid.[4]

Application in the Synthesis of α1-Adrenoceptor Antagonists

A primary application of this compound in drug discovery is its use as a guanylating agent for the synthesis of N,N'-di-Boc-protected guanidines. These protected guanidines are stable intermediates that can be deprotected under mild acidic conditions to yield the final guanidine-containing target molecules. This methodology has been successfully employed in the synthesis of α1-adrenoceptor antagonists.

Synthesis of N,N'-di-Boc-protected Guanidines

The conversion of amines to their corresponding guanidines using this compound often employs an activating agent to facilitate the reaction. Polymer-supported reagents are frequently utilized to simplify purification.

Materials:

-

This compound

-

Amine (e.g., 4-benzylpiperidine)

-

Polymer-supported carbodiimide (PS-carbodiimide)

-

Polymer-supported trisamine (PS-trisamine)

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

Procedure:

-

To a solution of this compound (1.5 equiv.) in CH₂Cl₂ (10 mL), add the amine (1.0 equiv.) and PS-carbodiimide (3.0 equiv.).[5]

-

Shake the mixture at room temperature for 16 hours.[5]

-

Filter the reaction mixture and wash the polymer with CH₂Cl₂ (2 x 5 mL).[5]

-

Add PS-trisamine (2.0 equiv.) to the resulting solution and shake the mixture for 4 hours to scavenge any unreacted starting material and acidic byproducts.[5]

-

Filter the mixture to remove the scavenger resin and concentrate the filtrate to obtain the N,N'-di-Boc-protected guanidine.

-

For deprotection, treat the protected guanidine with trifluoroacetic acid.

Biological Activity and Mechanism of Action

Derivatives synthesized using this compound have shown significant activity as α1-adrenoceptor antagonists. The α1-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine and epinephrine, couple to Gq/11 proteins.[1] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[1][2]

PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2][6] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[2] The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to various cellular responses, most notably smooth muscle contraction.[2] α1-adrenoceptor antagonists block the initial binding of endogenous ligands, thereby inhibiting this signaling pathway.

Quantitative Biological Data

The following table summarizes the biological activity of representative α1-adrenoceptor antagonists.

| Compound | Target | Assay Type | Value | Reference(s) |

| Prazosin | α1-adrenoceptor | Radioligand Binding ([³H]-Prazosin) | - | [7] |

| 5-Methylurapidil | α1A-adrenoceptor | Functional Antagonism | pA₂ = 8.5 | [8] |

| BMY 7378 | α1D-adrenoceptor | Functional Antagonism | pA₂ = 8.8 | [8] |

Note: Specific quantitative data for antagonists synthesized directly using this compound is often embedded within broader structure-activity relationship studies. The values presented are for well-characterized antagonists of the target class.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for α1-adrenergic receptors.

Materials:

-

Membranes from a cell line expressing α1-adrenergic receptors (e.g., CHO-K1 cells)

-

Radioligand: [³H]-Prazosin

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Test compound

-

Non-specific binding control: Phentolamine (10 µM)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of [³H]-Prazosin, 50 µL of assay buffer, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of [³H]-Prazosin, 50 µL of phentolamine, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of [³H]-Prazosin, 50 µL of the test compound at various concentrations, and 100 µL of membrane suspension.[7]

-

-

Incubate the plate at 25°C for 60 minutes.[7]

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.[7]

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ and Ki values for the test compound.

Functional Antagonism Assay (Calcium Mobilization)

This protocol measures the ability of a test compound to inhibit agonist-induced calcium release in cells expressing α1-adrenoceptors.

Materials:

-

Cells expressing the α1-adrenoceptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

α1-adrenoceptor agonist (e.g., Phenylephrine)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorometric imaging plate reader

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.[9]

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[9]

-

Wash the cells with assay buffer to remove excess dye.[9]

-

Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.[9]

-

Add a fixed concentration of the α1-adrenoceptor agonist to stimulate the cells.[9]

-

Immediately measure the change in fluorescence intensity over time using a fluorometric plate reader.[9]

-

Determine the inhibitory effect of the test compound on the agonist-induced calcium response and calculate the IC₅₀ value.[9]

Conclusion

This compound is a highly valuable and versatile reagent in the field of drug discovery and development. Its ability to facilitate the efficient and controlled synthesis of guanidine-containing compounds has made it an indispensable tool for medicinal chemists. The application of this reagent in the development of α1-adrenoceptor antagonists highlights its significance in creating potent and selective therapeutic agents. The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a comprehensive resource for researchers, enabling the continued exploration and exploitation of this compound in the pursuit of novel medicines.

References

- 1. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. audreyli.com [audreyli.com]

- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Functional characterization of α1-adrenoceptor subtypes in vascular tissues using different experimental approaches:a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Guanylation Reactions in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group is a pivotal structural motif in a vast array of biologically active molecules, including natural products and pharmaceuticals. Its unique electronic and geometric properties, characterized by high basicity and the ability to form multiple hydrogen bonds, make it a crucial pharmacophore for molecular recognition at biological targets. Consequently, the development of efficient and versatile methods for the synthesis of guanidines—a process known as guanylation—is of paramount importance in medicinal chemistry and drug discovery. This guide provides an in-depth overview of the core principles, methodologies, and applications of guanylation reactions in modern organic synthesis.

Core Principles of Guanylation Reactions

Guanylation fundamentally involves the formation of a C-N bond between an amine nucleophile and a guanylating agent, an electrophilic species containing the pre-formed guanidinyl scaffold or a precursor. The general transformation can be represented as the reaction of an amine with a suitable electrophilic partner to afford the substituted guanidine.

The choice of guanylating agent and reaction conditions is dictated by several factors, including the nucleophilicity of the amine, the desired substitution pattern of the final guanidine, and the presence of other functional groups in the starting materials. Protecting groups are often employed to modulate the reactivity of the guanidinylating agent and the amine, as well as to facilitate purification.

Major Classes of Guanylating Agents and Methodologies

A variety of reagents and protocols have been developed for the synthesis of guanidines. These can be broadly categorized based on the nature of the guanylating agent.

Carbodiimides

The addition of amines to carbodiimides is one of the most direct and atom-economical methods for the synthesis of trisubstituted guanidines.[1] While the uncatalyzed reaction often requires harsh conditions and is limited to highly nucleophilic amines, the development of catalytic systems has significantly expanded the scope and utility of this transformation.[1]

Catalytic Guanylation with Carbodiimides:

A range of metal catalysts, including those based on zinc,[2] iron,[3] copper,[4] and rare-earth metals,[1] have been shown to effectively catalyze the guanylation of both primary and secondary amines with carbodiimides. The catalytic cycle generally involves the activation of either the amine or the carbodiimide by the metal center.

Caption: Generalized catalytic cycle for metal-catalyzed guanylation of amines with carbodiimides.

Quantitative Data for Metal-Catalyzed Guanylation of Amines with Carbodiimides:

| Catalyst | Amine Substrate | Carbodiimide | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Fe(OAc)₂ (2 mol%) | p-Anisidine | DCC | Toluene | 120 | 2 | 97 | |

| Fe(OAc)₂ (2 mol%) | 4-Bromoaniline | DCC | Toluene | 120 | 2 | 96 | |

| Fe(OAc)₂ (2 mol%) | Morpholine | DCC | Toluene | 120 | 2 | 95 | [3] |

| (Ar-BIAO)ZnCl₂ (10 mol%) | Aniline | DCC | Toluene | 90 | 12 | 85 | [2] |

| (Ar-BIAO)ZnCl₂ (10 mol%) | 4-Nitroaniline | DCC | Toluene | 90 | 12 | 65 | [2] |

| CuCl₂·2H₂O (10 mol%) | Morpholine | Phenylcyanamide, Phenylboronic acid | DMF | 80 | 12 | 95 | [4] |

DCC = N,N'-Dicyclohexylcarbodiimide; Ar-BIAO = N-(aryl)imino-acenapthenone

Pyrazole-1-carboxamidines

1H-Pyrazole-1-carboxamidine hydrochloride is a stable, crystalline solid that serves as an excellent reagent for the guanylation of primary and secondary amines under mild conditions.[5][6] The reaction proceeds via nucleophilic attack of the amine on the amidinium carbon, with the pyrazole acting as a good leaving group. The use of protected versions, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine, allows for the synthesis of protected guanidines, which are often more soluble and easier to handle.[7]

Caption: Reaction scheme for the guanylation of an amine with 1H-pyrazole-1-carboxamidine.

Quantitative Data for Guanylation using Pyrazole-1-carboxamidines:

| Guanylating Reagent | Amine Substrate | Base | Solvent | Yield (%) | Reference |

| 1H-Pyrazole-1-carboxamidine·HCl | Cyclohexylamine | Hünig's Base | DMF | 84 | [7] |

| 1-[N,N'-(di-Boc)amidino]pyrazole | 4-Bromophenethylamine | - | THF | ~95 (crude) | [8] |

Thioureas and Isothioureas

Thioureas, activated by a variety of reagents, are versatile precursors for the synthesis of substituted guanidines. Common activators include heavy metal salts (e.g., HgCl₂) or carbodiimide coupling reagents, which facilitate the elimination of sulfur.[9] Polymer-bound thioureas have also been developed for ease of purification. S-alkylisothioureas are also effective guanylating agents that react with amines to release a thiol byproduct.[10]

Caption: Experimental workflow for solid-phase synthesis of guanidines using a polymer-bound thiourea.

Quantitative Data for Guanylation using Thiourea Derivatives:

| Guanylating Reagent | Amine Substrate | Conditions | Yield (%) | Reference |

| Bis(tert-butoxycarbonyl)thiopseudourea, polymer-bound | Propylamine | THF, rt, 40 h | 100 | |

| Bis(tert-butoxycarbonyl)thiopseudourea, polymer-bound | Piperidine | THF, rt, 40 h | 100 | |

| Thiourea derivative | Butylamine | AgNO₃, DBU, DMF | 95 | [9][11] |

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

N,N'-Di-Boc-N''-triflylguanidine is a highly effective and versatile guanylating agent, particularly for the guanylation of weakly nucleophilic amines and for the synthesis of complex molecules.[12] The triflyl group acts as an excellent leaving group, facilitating the reaction under mild conditions.

Experimental Protocols

Synthesis of N,N'-di-Boc-N''-triflylguanidine[13]

-

Reaction Setup: A 250-mL, two-necked, round-bottomed flask equipped with a pressure-equalizing dropping funnel, a gas inlet, and a magnetic stirrer is purged with nitrogen.

-

Charging Reagents: The flask is charged with N,N'-di-Boc-guanidine (7.5 g, 29 mmol), dichloromethane (100 mL), and triethylamine (5.0 mL, 36 mmol).

-

Cooling: The mixture is cooled to -78 °C using a dry ice/isopropyl alcohol bath.

-

Addition of Triflic Anhydride: Triflic anhydride (5.9 mL, 35 mmol) is added dropwise over 20 minutes.

-

Warming: The reaction mixture is allowed to warm to -20 °C over 4 hours.

-

Quenching: A 2 M aqueous sodium bisulfate solution is added at -20 °C, ensuring the temperature does not exceed -10 °C. The mixture is stirred vigorously for 5 minutes.

-

Work-up: The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with 2 M aqueous sodium bisulfate (80 mL) and brine (50 mL), dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to afford N,N'-di-Boc-N''-triflylguanidine as a white solid (10 g, 90% yield).

General Procedure for Guanylation of an Amine with N,N'-di-Boc-N''-triflylguanidine[13]

-

Reaction Setup: An oven-dried, 50-mL, round-bottomed flask with a magnetic stirrer is charged with N,N'-di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) and dichloromethane (13 mL).

-

Addition of Amine: The amine (e.g., benzylamine, 0.31 mL, 2.8 mmol) is added in one portion at room temperature.

-

Reaction: The mixture is stirred at room temperature for 30 minutes.

-

Work-up: The reaction mixture is transferred to a separatory funnel and washed with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL). Each aqueous layer is back-extracted with dichloromethane (2 x 10 mL).

-

Isolation: The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the N,N'-di-Boc-protected guanidine.

Guanylation using Polymer-Bound Bis(tert-butoxycarbonyl)thiopseudourea[10]

-

Reaction Setup: The amine (1 mmol) and polymer-bound bis(tert-butoxycarbonyl)thiopseudourea (5 mmol) are mixed in THF (5 mL) in a reaction vessel.

-

Reaction: The mixture is stirred for 40 hours at room temperature.

-

Work-up: The mixture is filtered, and the resin is washed with THF (2 x 3 mL).

-

Isolation: The combined filtrates are evaporated to dryness to give the pure monosubstituted guanidine.

Applications in Drug Development and Natural Product Synthesis

Guanylation reactions are instrumental in the synthesis of numerous therapeutic agents and complex natural products. The guanidinium moiety is a key feature in drugs such as the antiviral Zanamivir (Relenza), the H₂-receptor antagonist Cimetidine, and the anticancer agent Mitoguazone.

Case Study: Synthesis of Zanamivir

The synthesis of the influenza neuraminidase inhibitor Zanamivir provides a prominent example of the application of guanylation in drug development. A key step in its synthesis involves the introduction of the guanidinium group at the C4 position of a sialic acid derivative. This is typically achieved by the guanylation of a C4-amino precursor.[13][14]

The amine precursor is treated with a suitable guanylating agent, such as 1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea, promoted by a thiophilic agent like HgCl₂, to install the protected guanidinyl group.[13] Subsequent deprotection under acidic conditions furnishes the final drug molecule.

Caption: Simplified workflow for the guanylation step in the synthesis of Zanamivir.

The development of direct, early-stage guanidinylation protocols is also a significant advancement in the synthesis of complex aminoguanidine-containing natural products, such as clavatadine A.[15] This approach streamlines synthetic routes by avoiding multiple protection and deprotection steps of an amine precursor.

Conclusion

Guanylation reactions represent a fundamental and indispensable tool in modern organic synthesis, with profound implications for drug discovery and development. The continuous evolution of new guanylating agents, catalytic systems, and strategic applications has significantly enhanced the ability of chemists to construct complex guanidine-containing molecules with high efficiency and selectivity. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers and scientists to effectively leverage guanylation chemistry in their pursuit of novel therapeutic agents and the synthesis of intricate natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ias.ac.in [ias.ac.in]

- 3. itqb.unl.pt [itqb.unl.pt]

- 4. Copper-Catalyzed Oxidative Three-Component Synthesis of N,N′,N″-Trisubstituted Guanidines [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Guanidine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for On-Resin Peptide Guanidinylation using N,N'-Bis-tert-butoxycarbonylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-synthetic modification of peptides on a solid support is a pivotal strategy for enhancing the pharmacological properties of peptide-based therapeutics. One such critical modification is guanidinylation, the conversion of a primary amine to a guanidinium group. This transformation is particularly valuable for converting the side chains of amino acids like ornithine and lysine into arginine and homoarginine, respectively. The guanidinium moiety is a key pharmacophoric element, crucial for molecular recognition, cell permeability, and metabolic stability.

N,N'-Bis-tert-butoxycarbonylthiourea has emerged as a stable, efficient, and versatile reagent for the guanidinylation of primary amines. Its use in solid-phase peptide synthesis (SPPS) allows for the site-specific modification of peptides prior to cleavage from the resin. The tert-butoxycarbonyl (Boc) protecting groups on the reagent ensure that the resulting guanidinium group is masked during synthesis, preventing unwanted side reactions. These protecting groups are readily removed under standard acidic cleavage conditions (e.g., with trifluoroacetic acid), yielding the desired guanidinylated peptide.

This document provides detailed protocols for the on-resin guanidinylation of peptides using this compound, including quantitative data on reaction efficiency and workflows for this important modification.

Data Presentation

The efficiency of on-resin guanidinylation is dependent on the peptide sequence, the resin, and the specific protocol employed. The following tables summarize typical reaction parameters and expected outcomes for the guanidinylation of a primary amine on a solid support using this compound.

Table 1: Typical Reagent Stoichiometry and Reaction Conditions for On-Resin Guanidinylation

| Parameter | Value | Notes |

| Resin Substitution | 0.2 - 0.8 mmol/g | Applicable to a wide range of resins (e.g., Rink Amide, Wang). |

| Guanidinylating Reagent Excess | 3 - 5 equivalents | Relative to the primary amine on the resin. |

| Activating Agent Excess | 3 - 5 equivalents | Relative to the primary amine on the resin. |

| Base Excess | 5 - 10 equivalents | A non-nucleophilic base like DIPEA is commonly used. |

| Solvent | DMF, DCM, or THF | Anhydrous solvents are recommended for optimal results. |

| Reaction Time | 12 - 24 hours | Can be monitored for completion using a colorimetric test (e.g., Kaiser test). |

| Temperature | Room Temperature | Mild reaction conditions are generally sufficient. |

Table 2: Comparison of Activating Agents for On-Resin Guanidinylation with this compound

| Activating Agent | Typical Solvent | Key Advantages | Potential Considerations |

| Carbodiimides (e.g., DIC, PS-Carbodiimide) | DCM, THF | Good solubility of byproducts (for DIC); simplified workup (for PS-Carbodiimide).[1] | Potential for N-acylurea formation as a side product. |

| Mukaiyama's Reagent (2-Chloro-N-methylpyridinium iodide) | DMF | High reactivity and efficiency.[2][3] | Requires a polar aprotic solvent; potential for side reactions with the reagent itself.[4] |

| Cyanuric Chloride (TCT) | THF | Inexpensive and avoids heavy metal waste.[5] | May require catalytic amounts of DMAP for optimal performance. |

| N-Iodosuccinimide (NIS) | DCM | Effective for activating thioureas.[2][3] | Requires careful handling due to the reactivity of iodine-based reagents. |

Experimental Protocols

The following protocols describe the on-resin guanidinylation of a peptide containing a primary amine (e.g., the N-terminus or a lysine/ornithine side chain). It is assumed that the peptide has been synthesized using standard Fmoc-based solid-phase peptide synthesis.

Protocol 1: On-Resin Guanidinylation using this compound and DIC as an Activator

Materials:

-

Peptide-resin with a free primary amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard SPPS washing solvents (DCM, DMF)

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin in anhydrous DCM or DMF for 30 minutes.

-

Reagent Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in anhydrous DCM or THF.

-

Activation and Guanidinylation:

-

Add DIC (3-5 equivalents) to the solution of the guanidinylating reagent.

-

Add DIPEA (5-10 equivalents) to the reaction vessel containing the swollen resin.

-

Immediately add the activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 12-24 hours.

-

-

Monitoring the Reaction: The reaction can be monitored by taking a small sample of the resin beads and performing a Kaiser test. A negative Kaiser test (yellow beads) indicates the completion of the reaction.

-

Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DCM (3-5 times) and DMF (3-5 times) to remove excess reagents and byproducts.

-

Drying: Dry the resin under vacuum. The resin is now ready for cleavage and deprotection or further synthetic steps.

Protocol 2: On-Resin Guanidinylation using Polymer-Supported Carbodiimide

This protocol offers a simplified workup as the carbodiimide reagent is polymer-bound and can be removed by filtration.[1]

Materials:

-

Peptide-resin with a free primary amine

-

This compound

-

Polymer-supported carbodiimide (PS-Carbodiimide)

-

Anhydrous Dichloromethane (DCM)

-

Standard SPPS washing solvents

Procedure:

-

Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes.

-

Reagent Preparation: In a separate vial, dissolve this compound (1.5-3 equivalents) in anhydrous DCM.

-

Guanidinylation Reaction:

-

Add the solution of this compound to the swollen peptide-resin.

-

Add PS-Carbodiimide (2-3 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 16-24 hours.

-

-

Work-up and Washing:

-

Filter the reaction mixture to separate the peptide-resin and the PS-Carbodiimide.

-

Wash the peptide-resin thoroughly with DCM (5 times) and DMF (3 times).

-

-

Drying: Dry the resin under vacuum.

Visualizations

Reaction Mechanism of Guanidinylation

The following diagram illustrates the activation of this compound by a carbodiimide and the subsequent nucleophilic attack by a primary amine on the resin to form the protected guanidinium group.

Caption: Activation and reaction pathway for on-resin guanidinylation.

Experimental Workflow for On-Resin Peptide Guanidinylation

This diagram outlines the key steps in the process of synthesizing a peptide and subsequently performing on-resin guanidinylation.

Caption: General workflow for solid-phase peptide guanidinylation.

References

- 1. audreyli.com [audreyli.com]

- 2. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Activation of N,N'-Di-Boc-Thiourea with Mukaiyama's Reagent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the activation of N,N'-Di-Boc-thiourea with Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) for the synthesis of N,N'-Di-Boc-protected guanidines. This method offers a mild and efficient alternative to traditional guanylation procedures that often employ heavy metal salts.[1][2] The resulting protected guanidines are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

Introduction

The guanidinium functional group is a prevalent motif in numerous natural products and synthetic compounds exhibiting significant biological activity. The synthesis of guanidines often involves the reaction of a primary or secondary amine with a guanylating agent. N,N'-Di-Boc-thiourea is a stable, easily handled precursor to a reactive guanylating species. Its activation is necessary to facilitate the guanylation of amines. Mukaiyama's reagent, a well-known coupling reagent in organic synthesis, has been demonstrated to be an effective activator for this transformation.[1] This method is particularly advantageous as it proceeds under homogeneous conditions and avoids the use of toxic heavy metals.[3]

The reaction is believed to proceed through the formation of a highly electrophilic bis-Boc-carbodiimide intermediate upon activation of the thiourea with Mukaiyama's reagent. This intermediate is then readily attacked by a primary or secondary amine to furnish the desired N,N'-Di-Boc-protected guanidine.[1]

Data Presentation

The following table summarizes the available quantitative data for the guanylation of amines using N,N'-Di-Boc-thiourea activated with Mukaiyama's reagent.

| Activating Reagent | Amine Substrate | Solvent | Yield (%) | Reference |

| Mukaiyama's Reagent | Benzylamine | Not Specified | 91 | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the activation of N,N'-Di-Boc-thiourea with Mukaiyama's reagent and subsequent guanylation of an amine.

Caption: Proposed reaction mechanism for guanylation.

Caption: General experimental workflow for guanylation.

Experimental Protocols

The following is a general protocol for the solution-phase synthesis of N,N'-Di-Boc-protected guanidines using N,N'-Di-Boc-thiourea and Mukaiyama's reagent. This protocol is based on established procedures for similar transformations.[4]

Materials:

-

N,N'-Di-Boc-thiourea

-

Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide)

-

Primary or secondary amine

-

Triethylamine (or another suitable non-nucleophilic base)

-